Computed LogP Comparison: 6-Methoxy-1,4-diazepane Dihydrochloride vs. Unsubstituted 1,4-Diazepane Core
The introduction of a 6-methoxy substituent onto the 1,4-diazepane scaffold produces a measurable shift in computed lipophilicity relative to the unsubstituted diazepane core. This differentiation is critical for predicting membrane permeability and solubility characteristics during lead optimization .
| Evidence Dimension | Computed LogP |
|---|---|
| Target Compound Data | LogP = 0.0378 (6-Methoxy-1,4-diazepane dihydrochloride) |
| Comparator Or Baseline | 1,4-Diazepane (unsubstituted core, PubChem CID 66803570): Computed LogP data not available in source |
| Quantified Difference | Target LogP = 0.0378; comparator data unavailable |
| Conditions | Computed physicochemical property, vendor-provided data |
Why This Matters
LogP values influence aqueous solubility and membrane partitioning—two parameters that directly affect compound behavior in biological assays and ultimately impact the reproducibility of experimental results.
